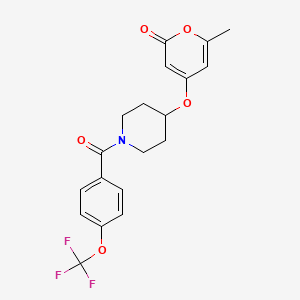
6-methyl-4-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-4-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C19H18F3NO5 and its molecular weight is 397.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 6-methyl-4-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyranone core, which is known for various biological activities.
- A trifluoromethoxy group that enhances lipophilicity and potentially increases bioactivity.
- A piperidine moiety that may contribute to its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to This compound . For instance, derivatives with similar structural motifs have been evaluated for their activity against Mycobacterium tuberculosis. In one study, compounds with trifluoromethyl substitutions exhibited minimal inhibitory concentrations (MICs) ranging from 1.2 to 3 μg/mL against multi-drug resistant strains of M. tuberculosis, demonstrating promising antimicrobial efficacy .
| Compound | MIC (μg/mL) | % Inhibition at 25 μg/mL |
|---|---|---|
| 6b12 | 2.5 | 85 |
| 6b21 | 0.9 | 90 |
| 6b36 | 3.0 | 80 |
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Research indicates that similar compounds can inhibit pro-inflammatory pathways, potentially through mechanisms involving the modulation of cytokine release and inhibition of inflammatory cell activation .
Case Study 1: Antitubercular Activity
In a comprehensive screening of a library of compounds, several derivatives of pyranones were found to exhibit significant antitubercular activity. The compound 6b12 , structurally related to This compound , was identified with an MIC of 2.5 μg/mL against M. tuberculosis, indicating its potential as a lead compound for further development .
Case Study 2: Anti-cancer Activity
Another study explored the anti-cancer properties of similar piperidine derivatives in malignant pleural mesothelioma models. The combination of piperidine-based compounds with established chemotherapeutics showed enhanced antiproliferative effects, suggesting that these compounds could serve as adjunctive therapies in cancer treatment .
The biological activity of This compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit specific enzymes involved in pathogen survival and inflammation.
- Modulation of Cell Signaling : The presence of the piperidine ring may influence cell signaling pathways, enhancing or inhibiting cellular responses to stimuli.
Propiedades
IUPAC Name |
6-methyl-4-[1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO5/c1-12-10-16(11-17(24)26-12)27-14-6-8-23(9-7-14)18(25)13-2-4-15(5-3-13)28-19(20,21)22/h2-5,10-11,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEKCVSHHYYOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














